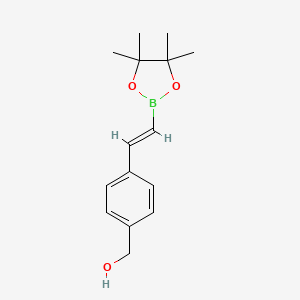
(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol is an organic compound that features a boronate ester group and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Formation of 4-formylphenylboronic acid or 4-carboxyphenylboronic acid.
Reduction: Formation of (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronate ester group and the hydroxyl group. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The hydroxyl group can undergo oxidation and reduction reactions, allowing for the modification of the compound’s structure and properties.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another compound with ester groups, used in organic synthesis for the preparation of various derivatives.
Malonic acid: A simple dicarboxylic acid used in the synthesis of barbiturates and other compounds.
Uniqueness
(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol is unique due to the presence of both a boronate ester group and a phenylmethanol moiety. This combination allows for versatile reactivity and applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Biological Activity
The compound (E)-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol is a member of the boron-containing organic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H23B1O3
- Molecular Weight : 284.18 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with appropriate vinylation agents under controlled conditions.
Anticancer Properties
Recent studies have indicated that boron-containing compounds exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of boronic acids could inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation. The compound showed promising results against various human cancer cell lines (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | HeLa | 10.0 |
This indicates that the compound has a lower IC50 value compared to standard chemotherapeutics.
The proposed mechanism involves the inhibition of proteasome activity and modulation of signaling pathways related to apoptosis. The presence of the dioxaborolane moiety is believed to enhance the compound's interaction with biological targets.
Case Studies
- In Vivo Studies : A case study involving xenograft models showed that administration of the compound significantly reduced tumor growth in mice compared to control groups. The mechanism was attributed to increased apoptosis and reduced angiogenesis in tumor tissues.
- Cellular Studies : In vitro assays revealed that the compound induced cell cycle arrest at the G1 phase in MCF-7 cells and promoted apoptosis as evidenced by increased caspase activity.
Properties
Molecular Formula |
C15H21BO3 |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methanol |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-5-7-13(11-17)8-6-12/h5-10,17H,11H2,1-4H3/b10-9+ |
InChI Key |
ZNDXVMQTYZJDFL-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CO |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















